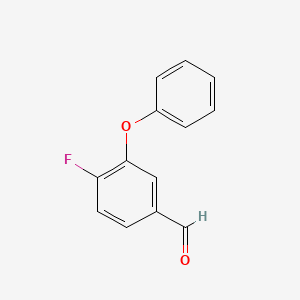

4-フルオロ-3-フェノキシベンズアルデヒド

概要

説明

4-Fluoro-3-phenoxybenzaldehyde: is an organic compound with the molecular formula C13H9FO2. It is a solid at room temperature and is soluble in organic solvents such as ethers and ketones, but insoluble in water . This compound is commonly used as an intermediate in organic synthesis and in the production of pesticides .

科学的研究の応用

Pharmaceutical Development

4-Fluoro-3-phenoxybenzaldehyde is primarily utilized in the synthesis of pharmaceuticals, especially those targeting anti-inflammatory and analgesic properties. Its ability to undergo targeted modifications enhances the therapeutic efficacy of resultant compounds.

Case Study: Synthesis of Chalcones

A study demonstrated the synthesis of novel chalcones using 4-fluoro-3-phenoxybenzaldehyde reacted with various substituted ketones. The resulting compounds were characterized using NMR and mass spectrometry, highlighting the compound's role as a versatile building block in drug development .

Agricultural Chemicals

This compound plays a crucial role in formulating agrochemicals, including herbicides and insecticides. Its properties improve the effectiveness of these products, contributing to enhanced crop yields and pest management strategies.

Example: Pyrethroid Insecticides

4-Fluoro-3-phenoxybenzaldehyde is an intermediate in the production of pyrethroid insecticides, which are widely used for pest control due to their high efficacy and low toxicity to mammals.

Material Science

In material science, 4-fluoro-3-phenoxybenzaldehyde is employed as a building block for specialty polymers. These materials exhibit enhanced thermal and chemical resistance, making them suitable for applications in industries such as automotive and aerospace.

Application: Specialty Polymers

The compound contributes to the development of polymers that can withstand extreme conditions, which is vital for components used in high-performance environments .

Biochemical Research

The compound is also significant in biochemical research, where it serves as a reactant in various biochemical assays and studies involving enzyme interactions.

Biochemical Mechanisms

Research indicates that 4-fluoro-3-phenoxybenzaldehyde influences cellular functions by modulating signaling pathways and gene expression. It has been observed to affect oxidative stress responses and apoptosis mechanisms within cells.

Solar Cell Technology

Recent studies have explored the use of 4-fluoro-3-phenoxybenzaldehyde as a dual-functional passivator in perovskite solar cells. This application highlights its potential in renewable energy technologies by improving solar cell efficiency .

作用機序

Target of Action

It is known to be a reactant in the preparation of ring-disubstituted propyl cyano (phenyl)propenoates .

Mode of Action

It is used as a reactant in chemical reactions, suggesting it interacts with other compounds to form new substances .

Result of Action

As a reactant in the preparation of ring-disubstituted propyl cyano (phenyl)propenoates, it contributes to the formation of these compounds .

Action Environment

It is generally recommended to prevent the compound from entering drains or waterways, suggesting that environmental conditions could potentially affect its stability and action .

生化学分析

Biochemical Properties

4-Fluoro-3-phenoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating reactions that lead to the formation of complex molecules. For instance, it is used as a reactant in the preparation of ring-disubstituted propyl cyano (phenyl)propenoates, which are then used as copolymers with styrene . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of specific biochemical pathways.

Cellular Effects

The effects of 4-Fluoro-3-phenoxybenzaldehyde on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, 4-Fluoro-3-phenoxybenzaldehyde can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 4-Fluoro-3-phenoxybenzaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, leading to changes in biochemical pathways. For instance, the compound’s interaction with enzymes involved in oxidative stress responses can lead to the modulation of reactive oxygen species (ROS) levels within cells . Additionally, 4-Fluoro-3-phenoxybenzaldehyde can influence gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-3-phenoxybenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-3-phenoxybenzaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 4-Fluoro-3-phenoxybenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At higher doses, 4-Fluoro-3-phenoxybenzaldehyde can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a specific dosage level.

Metabolic Pathways

4-Fluoro-3-phenoxybenzaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical activities . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolic intermediates and end products. These changes can have downstream effects on cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 4-Fluoro-3-phenoxybenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 4-Fluoro-3-phenoxybenzaldehyde can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 4-Fluoro-3-phenoxybenzaldehyde is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, 4-Fluoro-3-phenoxybenzaldehyde can interact with nuclear proteins, affecting gene expression and chromatin structure. Its localization to specific subcellular sites is essential for its role in modulating cellular processes and biochemical pathways.

準備方法

Synthetic Routes and Reaction Conditions: One common method for preparing 4-Fluoro-3-phenoxybenzaldehyde involves the reaction of 3-phenoxybenzaldehyde with hydrogen fluoride . The reaction typically requires the presence of other solvents and catalysts. Another method involves the acetal cleavage of 4-fluoro-3-phenoxybenzaldehyde acetals using acids .

Industrial Production Methods: In industrial settings, 4-Fluoro-3-phenoxybenzaldehyde is often produced by reacting 4-fluoro-3-phenoxybenzyl bromide with hexamethylenetetramine, followed by heating the product with acids . This method is preferred due to its efficiency and higher yield compared to other synthetic routes.

化学反応の分析

Types of Reactions: 4-Fluoro-3-phenoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: 4-Fluoro-3-phenoxybenzoic acid.

Reduction: 4-Fluoro-3-phenoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

- 3-Bromo-4-fluorobenzaldehyde

- Fluorobenzene

- 4-Fluorobenzaldehyde

- 4-Chlorotoluene

- 2-(3-Phenoxy-4-fluorophenyl)-1,3-dioxolane

Comparison: 4-Fluoro-3-phenoxybenzaldehyde is unique due to the presence of both a fluorine atom and a phenoxy group, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability under acidic conditions . This makes it particularly useful in the synthesis of complex organic molecules and in industrial applications.

生物活性

4-Fluoro-3-phenoxybenzaldehyde (CAS Number: 68359-57-9) is an aromatic aldehyde that has garnered attention in various fields, particularly in biochemistry and pharmacology. Its unique structure allows it to participate in several biochemical pathways, making it a compound of interest for both research and industrial applications. This article explores the biological activity of 4-Fluoro-3-phenoxybenzaldehyde, focusing on its biochemical properties, cellular effects, molecular mechanisms, and potential applications.

4-Fluoro-3-phenoxybenzaldehyde serves as a significant intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the preparation of pyrethroid insecticides, which are widely used for pest control. The compound interacts with several enzymes and proteins, facilitating reactions that lead to the formation of complex molecules. For instance, it is involved in synthesizing ring-disubstituted propyl cyano (phenyl)propenoates used as copolymers with styrene.

Cellular Effects

The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Notably, it has been shown to affect the expression of genes related to oxidative stress responses and apoptosis. In laboratory studies, 4-Fluoro-3-phenoxybenzaldehyde alters cellular metabolism by interacting with metabolic enzymes, leading to changes in key metabolite levels. For example, its effects on reactive oxygen species (ROS) levels can significantly impact cellular health and function.

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Gene Expression | Modulates genes involved in oxidative stress and apoptosis |

| Metabolic Interaction | Alters levels of key metabolites through enzyme interaction |

| ROS Modulation | Influences ROS levels affecting cellular health |

Molecular Mechanisms

At the molecular level, 4-Fluoro-3-phenoxybenzaldehyde exerts its effects through binding to specific biomolecules such as proteins and nucleic acids. This binding can lead to either inhibition or activation of enzymes, thereby altering biochemical pathways. For instance, its interaction with enzymes involved in oxidative stress responses can modulate ROS levels within cells .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Fluoro-3-phenoxybenzaldehyde under laboratory conditions are critical factors influencing its long-term effects on cellular functions. Studies indicate that while the compound is relatively stable initially, it can degrade over time, leading to by-products with different biological activities. This temporal aspect is essential for understanding its potential applications and safety profiles.

Dosage Effects in Animal Models

Dosage plays a crucial role in determining the biological activity of 4-Fluoro-3-phenoxybenzaldehyde in animal models. At low doses, it may enhance metabolic pathways or provide protective effects against oxidative stress. Conversely, higher doses can lead to toxic effects such as cellular damage and inflammation. Understanding these dosage-dependent effects is vital for evaluating its safety and therapeutic potential .

Table 2: Dosage Effects Summary

| Dosage Range | Biological Effect |

|---|---|

| Low Doses | Minimal or beneficial effects on metabolism |

| Moderate Doses | Potential protective effects against oxidative stress |

| High Doses | Toxicity, inflammation, and disruption of physiology |

Metabolic Pathways

4-Fluoro-3-phenoxybenzaldehyde is metabolized primarily by cytochrome P450 enzymes. This metabolic pathway leads to the formation of various metabolites that may exhibit distinct biological activities. The compound's interaction with these enzymes is crucial for understanding its pharmacokinetics and potential therapeutic uses .

Transport and Distribution

The transport of 4-Fluoro-3-phenoxybenzaldehyde within cells is mediated by specific transporters and binding proteins. It can be absorbed through passive diffusion or active transport mechanisms depending on concentration gradients and transporter availability.

Subcellular Localization

The localization of 4-Fluoro-3-phenoxybenzaldehyde within cellular compartments significantly influences its biological activity. Targeting signals or post-translational modifications may direct it to organelles like mitochondria, where it can impact energy metabolism and overall cell function .

Applications in Scientific Research

4-Fluoro-3-phenoxybenzaldehyde has several applications across various fields:

Chemistry : Used as an intermediate in synthesizing complex organic molecules.

Biology : Employed in studies investigating enzyme interactions and biochemical assays.

Medicine : Investigated for potential use in drug development targeting anti-inflammatory and anticancer properties.

Industry : Utilized in producing pesticides and agrochemicals due to its efficacy as an insecticide precursor .

Case Studies

Recent studies have explored the enhancement of perovskite solar cells using 4-Fluoro-3-phenoxybenzaldehyde as a dual-functional passivator. This application highlights the compound's versatility beyond traditional uses in biochemistry and agriculture .

In another case study focusing on pyrethroid pesticides like fenvalerate, researchers examined how structural differences influenced biological activity and toxicity profiles among similar compounds. The findings suggest that modifications like those found in 4-Fluoro-3-phenoxybenzaldehyde can significantly alter insecticidal potency and safety profiles .

特性

IUPAC Name |

4-fluoro-3-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDICMOLUAHZVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073611 | |

| Record name | 4-Fluoro-3-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68359-57-9 | |

| Record name | 4-Fluoro-3-phenoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68359-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-fluoro-3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068359579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-fluoro-3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoro-3-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-phenoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 4-Fluoro-3-phenoxybenzaldehyde in the context of these research papers?

A1: 4-Fluoro-3-phenoxybenzaldehyde serves as a key precursor in synthesizing various compounds, particularly insecticides. For instance, it's used to create isomers of 2,2-dimethyl-3-(2,2-dichlorovinyl) cyclopropanecarboxylic acid-α-cyano-3-phenoxy-4-fluorobenzyl ester, a potent insecticide []. It's also utilized in synthesizing 1,3,4-oxadiazole derivatives, some exhibiting insecticidal activity [].

Q2: How is 4-Fluoro-3-phenoxybenzaldehyde typically synthesized?

A2: One established method for synthesizing 4-Fluoro-3-phenoxybenzaldehyde is through the Sommelet reaction []. This involves several steps, starting with the chlorination of 4-fluoro-3-phenoxytoluene to produce α-chloro-4-fluoro-3-phenoxybenzaldehyde and α,α-dichloro-4-fluoro-3-phenoxybenzaldehyde. These compounds then react with hexamine in an aqueous acetic acid solution to yield the final product.

Q3: What analytical techniques are commonly employed to characterize and quantify 4-Fluoro-3-phenoxybenzaldehyde?

A3: Researchers frequently utilize a combination of techniques to confirm the structure and purity of 4-Fluoro-3-phenoxybenzaldehyde. These include:

- Gas Chromatography (GC): This method, often paired with an electron capture detector (GC-ECD), is particularly useful for determining the presence and quantity of 4-Fluoro-3-phenoxybenzaldehyde, especially at trace levels, such as in honey samples [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton NMR (1H NMR) and carbon-13 NMR (13C NMR) provide detailed information about the compound's structure and conformation [].

- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic absorption patterns [].

- Mass Spectrometry (MS): This method determines the molecular weight and fragmentation pattern, providing further structural confirmation [].

- Elemental Analysis: This verifies the elemental composition of the synthesized compound, ensuring it aligns with the expected molecular formula [].

Q4: Are there any known degradation products of 4-Fluoro-3-phenoxybenzaldehyde, and if so, how are they monitored?

A4: Yes, one known degradation product is 4-fluoro-3-phenoxybenzaldehyde cyanohydrin (FPBC) []. This compound, along with another degradation product, 4-fluoro-3-phenoxybenzaldehyde (FPB), can be monitored in substances like honey using ultrasonically assisted extraction followed by analysis with gas chromatography equipped with an electron capture detector (GC-ECD) [].

Q5: Have any Structure-Activity Relationship (SAR) studies been conducted on 4-Fluoro-3-phenoxybenzaldehyde derivatives, and what were the findings?

A5: While the provided abstracts don't delve into specific SAR studies focused on 4-Fluoro-3-phenoxybenzaldehyde, research on its derivatives, like the synthesized 1,3,4-oxadiazoles, reveals the impact of structural modifications on insecticidal activity []. Further research exploring the SAR of this compound and its derivatives is crucial to optimize their efficacy and potentially uncover new applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。